molecular formula C10H13N3O2 B11753341 3-Amino-1-methyl-4,5-dihydropyrido[1,2-a][1,3]diazepine-2,7(1H,3H)-dione

3-Amino-1-methyl-4,5-dihydropyrido[1,2-a][1,3]diazepine-2,7(1H,3H)-dione

Cat. No.: B11753341
M. Wt: 207.23 g/mol
InChI Key: AFDVEOWVEOFOHH-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-4,5-dihydropyrido[1,2-a][1,3]diazepine-2,7(1H,3H)-dione is a heterocyclic compound that belongs to the class of diazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-4,5-dihydropyrido[1,2-a][1,3]diazepine-2,7(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions can lead to the formation of the desired diazepine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-4,5-dihydropyrido[1,2-a][1,3]diazepine-2,7(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-Amino-1-methyl-4,5-dihydropyrido[1,2-a][1,3]diazepine-2,7(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-4,5-dihydropyrido[1,2-a][1,3]diazepine-2,7(1H,3H)-dione involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-methyl-4,5-dihydropyrido[1,2-a][1,3]diazepine-2,7(1H,3H)-dione is unique due to its specific diazepine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

3-Amino-1-methyl-4,5-dihydropyrido[1,2-a][1,3]diazepine-2,7(1H,3H)-dione is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique bicyclic structure that includes a pyridine and diazepine moiety. Its chemical formula is C10H10N4O2C_{10}H_{10}N_4O_2 with a molecular weight of approximately 218.21 g/mol. The presence of amino and carbonyl groups in its structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of pyrido[1,2-a][1,3]diazepines exhibit significant cytotoxic effects against various cancer cell lines. For instance, research involving related compounds demonstrated promising results in inhibiting the growth of human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cells. One derivative showed an IC50 value of 16.19 ± 1.35 μM against HCT-116 cells, indicating potent anticancer properties .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. A study reported that certain derivatives exhibited inhibitory activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

Preliminary data suggest that 3-amino-1-methyl-4,5-dihydropyrido[1,2-a][1,3]diazepine derivatives may act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammatory processes. Compounds with high selectivity for COX-2 demonstrated analgesic and anti-inflammatory activities comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Cyclization Reactions : Utilizing amino acids or their derivatives as starting materials to form the bicyclic structure.
  • Functional Group Modifications : Post-synthetic modifications to enhance biological activity or selectivity towards specific targets.

Case Studies

StudyObjectiveFindings
Evaluate cytotoxicity against cancer cell linesCompound showed IC50 values of 16.19 μM (HCT-116) and 17.16 μM (MCF-7).
Investigate antimicrobial propertiesEffective against Staphylococcus aureus and E. coli with noted mechanisms involving cell wall disruption.
Assess COX enzyme inhibitionHigh selectivity for COX-2 with significant analgesic effects compared to NSAIDs.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

3-amino-1-methyl-4,5-dihydro-3H-pyrido[1,2-a][1,3]diazepine-2,7-dione

InChI

InChI=1S/C10H13N3O2/c1-12-8-3-2-4-9(14)13(8)6-5-7(11)10(12)15/h2-4,7H,5-6,11H2,1H3

InChI Key

AFDVEOWVEOFOHH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=O)N2CCC(C1=O)N

Origin of Product

United States

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